1,4-Benzenedicarboxylic acid, dodecyl ethyl ester
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Overview
Description
1,4-Benzenedicarboxylic acid, dodecyl ethyl ester, also known as 1-Dodecyl 4-ethyl terephthalate, is an organic compound with the molecular formula C22H34O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with dodecyl and ethyl groups. This compound is part of the larger family of terephthalates, which are widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, dodecyl ethyl ester can be synthesized through the esterification of terephthalic acid with dodecyl alcohol and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
C6H4(COOH)2+C12H25OH+C2H5OH→C6H4(COOC12H25)(COOC2H5)+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of azeotropic distillation can help remove water formed during the reaction, further driving the esterification to completion .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, dodecyl ethyl ester primarily undergoes ester hydrolysis and transesterification reactions. Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield terephthalic acid, dodecyl alcohol, and ethanol. Transesterification reactions can occur in the presence of other alcohols, leading to the exchange of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Catalysts such as sodium methoxide or sulfuric acid
Major Products Formed
Hydrolysis: Terephthalic acid, dodecyl alcohol, ethanol
Transesterification: New esters depending on the alcohol used
Scientific Research Applications
1,4-Benzenedicarboxylic acid, dodecyl ethyl ester has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Medicine: Investigated for its potential as a plasticizer in medical devices, providing flexibility and durability.
Industry: Utilized in the production of plasticizers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, dodecyl ethyl ester involves its ability to form ester bonds with various substrates. This property makes it useful in the synthesis of polymers and other complex molecules. The ester bonds are formed through nucleophilic acyl substitution reactions, where the hydroxyl group of an alcohol attacks the carbonyl carbon of the ester, leading to the formation of a new ester bond and the release of the original alcohol .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate (DEHT): Used as a plasticizer with similar properties but different ester groups.
Dimethyl terephthalate (DMT): Another terephthalate ester used in polymer synthesis.
Diethyl terephthalate (DET): Similar to DMT but with ethyl ester groups instead of methyl.
Uniqueness
1,4-Benzenedicarboxylic acid, dodecyl ethyl ester is unique due to its specific ester groups (dodecyl and ethyl), which provide distinct physical and chemical properties. These properties make it suitable for specific applications where flexibility, stability, and compatibility with other materials are required .
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-O-dodecyl 1-O-ethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-12-13-18-26-22(24)20-16-14-19(15-17-20)21(23)25-4-2/h14-17H,3-13,18H2,1-2H3 |
InChI Key |
NUDDPKPUKLUAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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